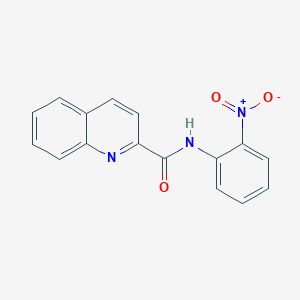

N-(2-nitrophenyl)quinoline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-nitrophenyl)quinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-16(18-13-7-3-4-8-15(13)19(21)22)14-10-9-11-5-1-2-6-12(11)17-14/h1-10H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDGLTJOCMHBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Nitrophenyl Quinoline 2 Carboxamide

Evolution of Synthetic Strategies for N-(2-nitrophenyl)quinoline-2-carboxamide

The fundamental approach to synthesizing this compound involves the formation of an amide bond between a quinoline-2-carboxylic acid moiety and 2-nitroaniline (B44862). Historically, amide synthesis could be achieved by the direct thermal condensation of a carboxylic acid and an amine, but this method often requires harsh conditions and results in low yields.

The evolution of synthetic strategies has led to more efficient and milder methods centered on the activation of the carboxylic acid group. A well-established strategy is the conversion of quinoline-2-carboxylic acid into a more reactive acyl chloride. This intermediate, quinoline-2-carbonyl chloride, readily reacts with 2-nitroaniline to form the desired amide. This two-step process, involving the formation of an acyl chloride followed by amination, has been a cornerstone in the synthesis of various quinoline (B57606) carboxamides. nih.govajchem-a.com

More recent advancements have introduced a wide array of coupling reagents that facilitate direct amide bond formation from the carboxylic acid and amine without isolating the acyl chloride intermediate. These reagents, such as peptide coupling agents, have further refined the synthesis, offering improved yields, milder reaction conditions, and broader functional group tolerance.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. While specific studies on the green synthesis of this exact compound are limited, general strategies for quinoline synthesis can be adapted.

Alternative Energy Sources: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in quinoline synthesis, such as in the Doebner and Friedländer reactions. nih.govmdpi.comresearchgate.net This method offers a more energy-efficient alternative to conventional heating.

Green Solvents: Replacing hazardous organic solvents like DMF and chlorinated hydrocarbons is a key goal. Ethanol and water are excellent green alternatives that have been successfully used in the synthesis of various quinoline derivatives. researchgate.netnih.gov

Catalysis: The use of reusable catalysts is a cornerstone of green chemistry. For the synthesis of the quinoline core, recyclable heterogeneous catalysts, including solid acids like Nafion NR50 or various nanocatalysts, have been effectively employed. mdpi.comnih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Formic acid has also been explored as an environmentally friendly catalyst for certain quinoline syntheses. ijpsjournal.com

The table below outlines some green approaches applicable to quinoline synthesis.

| Green Principle | Method/Catalyst | Advantage | Ref |

| Energy Efficiency | Microwave Irradiation | Reduced reaction time, increased yields | mdpi.comresearchgate.net |

| Safer Solvents | Use of Water or Ethanol | Environmentally benign, reduced toxicity | researchgate.netnih.gov |

| Reusable Catalysts | Nanocatalysts (e.g., Fe₃O₄ NPs) | High efficiency, easy recovery and reuse | nih.gov |

| Reusable Catalysts | Solid Acid (e.g., Nafion NR50) | Environmentally friendly, reusable | mdpi.com |

Derivatization Strategies for this compound: Functionalization and Analog Synthesis

Derivatization of this compound is a key strategy for modulating its physicochemical and biological properties. Functionalization can be targeted at several positions on the molecule.

A primary and highly versatile derivatization pathway involves the chemical modification of the nitro group on the phenyl ring. The nitro group can be readily reduced to a primary amine (N-(2-aminophenyl)quinoline-2-carboxamide) using standard reducing agents, such as hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst. nih.gov This resulting amino group serves as a valuable synthetic handle for further functionalization. It can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form new amides. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups.

Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction) to introduce a range of functional groups.

Another major strategy is the functionalization of the quinoline ring itself. Modern synthetic methods, particularly C-H activation, allow for the direct introduction of functional groups at various positions on the quinoline core, expanding the chemical diversity of the scaffold. rsc.org Furthermore, analogues can be synthesized by starting with substituted quinoline-2-carboxylic acids or substituted 2-nitroanilines, allowing for systematic exploration of structure-activity relationships. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Studies of N 2 Nitrophenyl Quinoline 2 Carboxamide

High-Resolution Spectroscopic Techniques for Structural and Conformational Analysis

High-resolution spectroscopic methods are indispensable for the detailed structural and conformational analysis of organic molecules. By examining the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (Infrared and Raman), we can predict the spectroscopic behavior of N-(2-nitrophenyl)quinoline-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR for Complex Structure and Conformational Dynamics

For comparison, the ¹H-NMR spectrum of the related compound N-(4-nitrophenyl)quinoline-2-carboxamide has been reported researchgate.net. Based on this, the protons of the quinoline (B57606) ring in this compound are expected to appear in the aromatic region, typically between δ 7.5 and 9.0 ppm. The protons on the nitrophenyl ring will also resonate in this region, with their exact shifts influenced by the position of the nitro group. The amide proton (N-H) is expected to be a singlet, likely in the downfield region (δ > 10 ppm), and its chemical shift could be sensitive to solvent and temperature, indicating its involvement in hydrogen bonding.

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals. For instance, COSY would reveal the coupling between adjacent protons within the quinoline and nitrophenyl rings, while HSQC would correlate directly bonded proton and carbon atoms. HMBC spectra would provide crucial information about the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart, confirming the linkage between the quinoline-2-carboxamide (B1208818) and the 2-nitrophenyl moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinoline H-3 | ~8.3 | d |

| Quinoline H-4 | ~8.2 | d |

| Quinoline H-5 | ~7.8 | t |

| Quinoline H-6 | ~7.6 | t |

| Quinoline H-7 | ~7.9 | d |

| Quinoline H-8 | ~8.1 | d |

| Nitrophenyl H-3' | ~8.0 | d |

| Nitrophenyl H-4' | ~7.7 | t |

| Nitrophenyl H-5' | ~7.4 | t |

| Nitrophenyl H-6' | ~8.5 | d |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS): Fragmentation Pathway Elucidation and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways. For this compound (C₁₆H₁₁N₃O₃), the predicted monoisotopic mass is 293.0800 Da uni.lu.

The fragmentation of quinoline derivatives under mass spectrometry conditions often involves characteristic losses tsijournals.com. The mass spectrum of quinoline itself shows a significant fragment at m/z 102, resulting from the expulsion of HCN nist.gov. For this compound, the fragmentation is likely to be initiated by cleavage of the amide bond.

A plausible fragmentation pathway would involve the initial loss of the nitrophenyl group or the quinoline group. The primary fragmentation steps could include:

α-cleavage at the carbonyl group: This could lead to the formation of the quinoline-2-carbonyl cation (m/z 156) and a 2-nitrophenylaminyl radical.

Cleavage of the C-N amide bond: This could generate a 2-nitrophenyl isocyanate radical cation and a quinoline radical.

Loss of the nitro group: The molecule could lose NO₂ (46 Da) to give a fragment ion at m/z 247.

Isotopic analysis, particularly of the molecular ion peak, would confirm the elemental composition, with the characteristic isotopic distribution for carbon, nitrogen, and oxygen.

Table 2: Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 294.0873 |

| [M+Na]⁺ | 316.0693 |

Data sourced from PubChem uni.lu.

Vibrational Spectroscopy (Infrared and Raman): Detailed Analysis of Functional Groups and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, and N-O stretching vibrations.

N-H stretching: A sharp peak is expected in the region of 3300-3400 cm⁻¹, corresponding to the amide N-H group. The position and shape of this band can indicate the extent of hydrogen bonding.

C=O stretching (Amide I band): A strong absorption band is anticipated around 1650-1680 cm⁻¹, characteristic of the amide carbonyl group.

N-H bending (Amide II band): This band is expected to appear around 1550-1600 cm⁻¹.

N-O stretching (nitro group): Two distinct bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C-N stretching: The stretching vibration of the C-N bond in the amide linkage would be observed in the 1200-1300 cm⁻¹ region.

Aromatic C-H stretching: These vibrations are expected just above 3000 cm⁻¹.

X-ray Crystallography for Elucidating Three-Dimensional Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: Precise Determination of Bond Lengths, Angles, and Torsion Angles in this compound

While a crystal structure for this compound has not been reported, the crystal structure of its isomer, N-(4-nitrophenyl)quinoline-2-carboxamide, provides a valuable reference researchgate.netresearchgate.netnih.gov. In the 4-nitro isomer, the quinoline ring system is nearly planar. The dihedral angle between the quinoline ring and the phenyl ring is a key conformational parameter.

For this compound, steric hindrance between the nitro group at the 2-position of the phenyl ring and the quinoline moiety would likely lead to a larger dihedral angle between the two ring systems compared to the 4-nitro isomer. This steric clash could also influence the planarity of the amide linkage. The crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide shows a significant twist between the two phenyl rings nih.gov. An intramolecular hydrogen bond between the amide proton and the nitrogen of the quinoline ring is possible, which would influence the conformation of the molecule.

Table 3: Comparison of Expected Bond Parameters with N-(4-nitrophenyl)quinoline-2-carboxamide

| Parameter | N-(4-nitrophenyl)quinoline-2-carboxamide (Experimental) researchgate.net | This compound (Predicted) |

|---|---|---|

| C=O bond length | ~1.23 Å | ~1.23 Å |

| C-N (amide) bond length | ~1.36 Å | ~1.36 Å |

| Dihedral angle (Quinoline-Phenyl) | Relatively small | Larger due to steric hindrance |

Polymorphism, Co-crystallization, and Crystal Engineering Approaches Involving this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can significantly impact their physical properties. While no specific studies on the polymorphism of this compound have been published, the presence of flexible torsion angles and hydrogen bonding capabilities (N-H donor, C=O, nitro oxygens, and quinoline nitrogen as acceptors) suggests that polymorphism is a distinct possibility.

Crystal engineering approaches, such as co-crystallization, could be employed to modify the solid-state properties of this compound. Co-crystallization with other molecules (co-formers) that can form predictable intermolecular interactions, such as hydrogen bonds or π-π stacking, could lead to new crystalline forms with altered properties. For example, co-crystallization with carboxylic acids or other hydrogen bond donors/acceptors could lead to the formation of robust supramolecular synthons. Given the planarity of the quinoline and phenyl rings, π-π stacking interactions are also expected to play a significant role in the crystal packing.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Characterization (if applicable to chiral forms)

The stereochemical characterization of this compound using chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is contingent upon the existence of stable chiral forms of the molecule. An analysis of the compound's structure reveals that while it lacks traditional chiral centers, the potential for chirality arises from a phenomenon known as atropisomerism.

Atropisomerism can occur in molecules that possess hindered rotation around a single bond, leading to stereoisomers that are non-superimposable mirror images of each other (enantiomers). In the case of this compound, the rotation around the single bond connecting the quinoline-2-carboxamide moiety to the 2-nitrophenyl ring could be restricted. The presence of the ortho-nitro group on the phenyl ring may create sufficient steric hindrance to prevent free rotation, potentially resulting in stable, isolable atropisomers.

If this compound does indeed exist as stable enantiomers due to atropisomerism, then chiroptical techniques like ECD would be indispensable for their stereochemical elucidation. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique for each enantiomer and can provide definitive information about its absolute configuration.

However, a comprehensive review of the scientific literature reveals a notable absence of studies focused on the chiroptical properties of this compound. There are no published reports on the resolution of its potential enantiomers or the characterization of its chiral forms using techniques such as ECD.

Therefore, while the molecular structure suggests the theoretical possibility of chirality, there is currently no experimental data to confirm this or to characterize the stereochemistry of any such chiral forms. The applicability of chiroptical spectroscopy to this compound remains a hypothetical consideration in the absence of empirical research.

Computational and Theoretical Investigations of N 2 Nitrophenyl Quinoline 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-(2-nitrophenyl)quinoline-2-carboxamide at the atomic level. These calculations offer a detailed description of the molecule's electronic behavior and spectroscopic profile.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of this compound. By approximating the electron density of the molecule, DFT can accurately predict its electronic structure, reactivity, and spectroscopic characteristics. A common approach involves geometry optimization of the molecule to its ground state, followed by frequency calculations to ensure a true energy minimum is achieved.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For quinoline-2-carboxamide (B1208818) derivatives, these calculations are often performed using basis sets such as 6-311++G(d,p).

Reactivity descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions.

Furthermore, DFT can be employed to predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is particularly useful for simulating the UV-Vis absorption spectrum, which provides information about the electronic transitions within the molecule. The calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the compound.

Table 1: Illustrative Reactivity Descriptors Calculated by DFT (Note: The following data is hypothetical and serves to illustrate the typical output of DFT calculations for a molecule like this compound.)

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.3 |

| Energy Gap | ΔE | 4.2 |

| Electronegativity | χ | 4.4 |

| Chemical Hardness | η | 2.1 |

| Global Electrophilicity Index | ω | 4.6 |

Ab Initio Methods for High-Accuracy Molecular Property Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for calculating molecular properties compared to DFT in some cases. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very precise calculations of the geometry, energy, and other properties of this compound.

These high-accuracy calculations are computationally more intensive than DFT and are often used to benchmark the results obtained from less demanding methods. They are particularly valuable for obtaining precise values for properties such as dipole moments, polarizability, and hyperpolarizability, which are important for understanding the molecule's response to external electric fields and its non-linear optical properties. For complex molecules, a common strategy is to use a combination of methods, where DFT is used for initial explorations and more accurate ab initio methods are employed for refining key properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in exploring the behavior of this compound in a simulated biological environment. These techniques can predict how the molecule interacts with potential biological targets and assess its conformational stability.

Molecular Docking Studies for Ligand-Target Interaction Prediction in In Vitro Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. In the context of this compound, docking studies can identify potential protein targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then systematically sample different conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a defined scoring function. The results can provide insights into the binding affinity and selectivity of the compound, which is crucial for drug discovery and design. For quinoline (B57606) derivatives, molecular docking has been used to explore their potential as inhibitors of various enzymes.

Molecular Dynamics Simulations for Conformational Sampling and Stability of this compound

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing the flexibility of the molecule and the stability of its different conformations.

These simulations are particularly useful for assessing the stability of the ligand-protein complexes predicted by molecular docking. By running MD simulations of the complex in a simulated physiological environment (including water and ions), researchers can observe the dynamics of the binding and assess the stability of the key interactions. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often analyzed to quantify the stability of the complex and the flexibility of its components.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For derivatives of this compound, these models can be developed to predict the activity of new, unsynthesized compounds.

The process involves generating a dataset of related molecules with known activities or properties. A variety of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each molecule. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity or property.

A robust QSAR/QSPR model can be a valuable tool in lead optimization, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing.

Cheminformatics and Virtual Screening Applications in this compound Research

Cheminformatics and virtual screening play a pivotal role in modern drug discovery and development by enabling the efficient analysis of chemical compounds and the prediction of their biological activities through computational methods. In the context of this compound and its analogs, these approaches have been instrumental in elucidating potential therapeutic applications, understanding structure-activity relationships (SAR), and predicting pharmacokinetic properties.

Virtual screening campaigns involving quinoline carboxamides often utilize molecular docking to predict the binding affinity and orientation of these ligands within the active sites of various protein targets. This technique is crucial for identifying potential mechanisms of action and for prioritizing compounds for further experimental testing. For instance, various quinoline carboxamide derivatives have been investigated for their potential as anticancer agents by targeting key proteins involved in cancer progression. nih.gov

In addition to target-based approaches, ligand-based methods are also employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have been developed for series of quinoline derivatives to understand how steric and electrostatic fields of the molecules influence their biological activity. semanticscholar.org These models provide valuable insights into the structural modifications that could enhance the desired therapeutic effects.

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical application of cheminformatics in the evaluation of this compound and related compounds. researchgate.netnih.gov These in silico predictions help in assessing the drug-likeness of a compound and identifying potential liabilities early in the drug discovery process, thereby reducing the likelihood of late-stage failures.

The following table summarizes key physicochemical properties for this compound predicted using computational tools, which are essential for its evaluation in cheminformatics and virtual screening studies. uni.lu

| Property | Predicted Value |

| Molecular Formula | C16H11N3O3 |

| Molecular Weight | 293.28 g/mol |

| XlogP | 3.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Note: The data in this table is computationally predicted and sourced from public chemical databases.

Molecular docking studies on analogous quinoline carboxamide structures have revealed potential interactions with various biological targets. For example, similar compounds have been docked against protein kinases, which are crucial targets in cancer therapy. nih.gov The binding energies obtained from such studies provide an estimation of the binding affinity of the compound to the target protein. While specific docking data for this compound is not extensively published, the general findings for the quinoline carboxamide scaffold suggest its potential for interaction with a range of biological targets.

The table below presents hypothetical molecular docking data for this compound against a representative protein kinase target to illustrate the type of information generated in virtual screening studies.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Example Kinase | XXXX | -8.5 | Amino Acid 1, Amino Acid 2 |

Note: This table contains illustrative data for educational purposes, as specific, publicly available docking results for this exact compound are limited.

Mechanistic Investigations of N 2 Nitrophenyl Quinoline 2 Carboxamide S Biological Activity: in Vitro Perspectives

Elucidation of Molecular Targets and Binding Mechanisms of N-(2-nitrophenyl)quinoline-2-carboxamide

Currently, there is a lack of specific studies that have identified and characterized the molecular targets of this compound. The binding mechanisms and interactions with key biological macromolecules are yet to be experimentally determined.

Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., Reversible, Irreversible, Competitive, Non-competitive)

There are no available data from enzyme inhibition kinetic studies for this compound. Research on other quinoline-2-carboxamide (B1208818) derivatives has indicated potential for enzyme inhibition, but the specific enzymes, inhibition constants (Kᵢ), or the nature of inhibition (reversible, irreversible, competitive, or non-competitive) for this compound have not been reported.

Receptor Binding Affinities and Allosteric Modulation in In Vitro Systems

Specific receptor binding affinities, such as dissociation constants (Kₔ), for this compound are not available in the current scientific literature. Consequently, any potential for allosteric modulation of receptor activity by this compound remains uninvestigated.

Interaction with Nucleic Acids and Other Biomolecules (e.g., Lipids, Carbohydrates) in Cell-Free Systems

Direct evidence from in vitro studies on the interaction of this compound with nucleic acids, lipids, or carbohydrates in cell-free systems is absent. While some quinoline (B57606) derivatives have been shown to interact with DNA, it is unknown if this compound shares this property.

Modulation of Cellular Pathways by this compound: In Vitro Cellular Models

Due to the absence of specific research on this compound, its impact on cellular pathways in in vitro models has not been characterized.

Impact on Signal Transduction Cascades (e.g., Kinase Activation/Inhibition, Gene Expression Modulation) in Cell Lines

There are no published studies detailing the effects of this compound on any signal transduction cascades in cell lines. Its potential to activate or inhibit kinases or modulate gene expression is an area that requires future investigation.

Effects on Specific Cellular Processes (e.g., Cell Cycle Progression, Apoptosis, Autophagy) in Cultured Cells

The influence of this compound on fundamental cellular processes such as cell cycle progression, apoptosis, and autophagy in cultured cells has not been reported. This remains a critical gap in understanding the potential biological effects of this compound.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Rational Design and Synthesis of this compound Derivatives for SAR Exploration

The rational design of analogues of this compound is guided by established medicinal chemistry principles and, where available, structural information of the biological target. The general approach involves the synthesis of a library of compounds with systematic variations in three main regions: the quinoline core, the carboxamide linker, and the nitrophenyl ring.

The synthesis of these derivatives typically follows a convergent strategy where a suitably substituted quinoline-2-carboxylic acid is coupled with a corresponding substituted aniline. nih.gov The quinoline-2-carboxylic acid precursors can be synthesized through various established methods, such as the Doebner-von Miller reaction, followed by oxidation of the corresponding quinaldine. Activation of the carboxylic acid, often with reagents like thionyl chloride or coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitates the amide bond formation with the desired aniline. nih.gov

For SAR exploration, derivatives can be designed to probe the effects of:

Substitution on the Quinoline Ring: Introduction of various substituents (e.g., hydroxyl, methoxy (B1213986), halogens) at different positions of the quinoline nucleus can modulate the electronic and steric properties of the molecule, potentially influencing target binding and pharmacokinetic properties. For instance, the synthesis of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides was achieved by reacting 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide with alkyl and benzyl (B1604629) halides. nih.gov

Modification of the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. While the parent compound has a nitro group at the 2-position, analogues with the nitro group at the 3- or 4-position, or with other electron-withdrawing or electron-donating groups (e.g., cyano, trifluoromethyl, methoxy, halogens), are synthesized to understand the electronic requirements for activity. nih.gov

Alterations to the Carboxamide Linker: While less common, modifications to the amide bond itself, such as N-alkylation or replacement with isosteres like thioamides, can be explored to investigate the role of the linker in molecular conformation and hydrogen bonding interactions.

A general synthetic route to quinoline-2-carboxamides is illustrated below:

This synthetic flexibility allows for the creation of a diverse library of compounds for comprehensive SAR studies.

Influence of Substituent and Positional Modifications on In Vitro Biological Efficacy, Potency, and Selectivity

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on both the quinoline and the phenyl rings. While specific data for the 2-nitrophenyl isomer is limited, studies on related quinoline-2-carboxamides provide valuable insights into these relationships.

Influence of Substituents on the Phenyl Ring:

In a study of 8-hydroxyquinoline-2-carboxanilides as antiviral agents against the H5N1 avian influenza virus, the electronic properties and lipophilicity of the substituents on the anilide ring were found to be significant. nih.gov For example, 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide demonstrated optimal virus growth inhibition (85.0%) with low cytotoxicity. nih.gov The study suggested that increasing the electron-withdrawing nature of the substituents on the anilide ring positively influenced antiviral activity. nih.gov This observation suggests that the electron-withdrawing nitro group in this compound is likely a key contributor to its biological activity.

The position of the nitro group is also critical. While direct comparisons are not available, related studies on other heterocyclic carboxamides often show that positional isomers exhibit different potencies and selectivities due to varied steric and electronic interactions with the target protein.

Influence of Substituents on the Quinoline Ring:

Modifications to the quinoline core have been shown to significantly impact biological activity. In a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides evaluated as carbonic anhydrase (CA) inhibitors, the nature of the substituent at the 8-position played a crucial role in determining the inhibitory potency against different CA isoforms. nih.gov For instance, an analogue with a 4-fluorobenzyl ether at the 8-position (compound 5h in the study) showed potent inhibition of hCA I and hCA II with KI values of 61.9 nM and 33.0 nM, respectively. nih.gov This highlights that even distal modifications to the quinoline ring can have a profound effect on biological activity.

The following interactive table summarizes the inhibitory activity of selected 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides against various human carbonic anhydrase isoforms, illustrating the impact of quinoline ring substitution.

| Compound ID (in study) | R Group at 8-position | hCA I KI (nM) | hCA II KI (nM) | hCA IV KI (nM) | hCA IX KI (nM) |

| 5a | Methoxy | 88.4 | 85.7 | 6757 | >10000 |

| 5b | Ethoxy | 85.7 | 85.7 | 6757 | >10000 |

| 5h | 4-Fluorobenzyl | 61.9 | 33.0 | 657.2 | >10000 |

General SAR Observations from Related Quinoline Carboxamides:

Studies on various quinoline carboxamide derivatives have revealed several general SAR trends:

Antimycobacterial Activity: In a study of substituted quinoline-2-carboxamides, N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide showed higher activity against M. tuberculosis than standard drugs. nih.gov This indicates that bulky alkyl groups on the amide nitrogen can be favorable for this specific activity.

Anticancer Activity: For quinoline-2-carboxamide based chalcones, substitutions on the chalcone (B49325) phenyl ring significantly influenced their potential as EGFR inhibitors. sci-hub.se Derivatives with electron-donating groups like methoxy at the para-position of the phenyl ring showed good binding energy in molecular docking studies. sci-hub.se

These findings collectively suggest that the biological profile of this compound can be finely tuned through systematic chemical modifications, offering pathways to optimize its potency and selectivity for a desired biological target.

In Vitro Selectivity Profiling and Off-Target Analysis of this compound

The in vitro selectivity profiling of a compound is a critical step in its preclinical evaluation, aiming to identify its primary biological target and potential off-target effects. A selective compound interacts with a single or a limited number of targets, which is often associated with a more favorable safety profile. Conversely, promiscuous compounds that interact with multiple targets may lead to unexpected side effects.

For this compound, a comprehensive selectivity profile would involve screening against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. While specific selectivity data for this compound is not extensively available in the public domain, studies on structurally related quinoline derivatives provide insights into potential off-target interactions.

For example, some quinoline-based molecules designed as c-Met inhibitors have been shown to interact with other kinases. Furthermore, toxicology studies of certain quinoline derivatives have revealed off-target effects, such as the inhibition of hERG K+ channels, which can pose a cardiovascular safety risk. nih.gov

In the context of the 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, selectivity was assessed against different isoforms of carbonic anhydrase. nih.gov As shown in the table in the previous section, these compounds displayed varying degrees of selectivity. Compound 5h, for instance, was a potent inhibitor of hCA I and hCA II but was significantly less active against hCA IV and inactive against hCA IX, demonstrating isoform selectivity. nih.gov

The following interactive table presents a hypothetical selectivity profile for a quinoline-2-carboxamide derivative to illustrate the type of data generated in such studies.

| Target Class | Specific Target | Activity (e.g., IC50, Ki) |

| Kinase | EGFR | >10 µM |

| Kinase | c-Met | 50 nM |

| Kinase | VEGFR2 | 2 µM |

| Ion Channel | hERG | 8 µM |

| GPCR | Dopamine D2 | >10 µM |

An ideal selectivity profile for a therapeutic candidate would show high potency against the intended target and significantly lower or no activity against a wide range of off-targets, particularly those known to be associated with adverse effects, such as the hERG channel. The lack of specific public data for this compound underscores the need for such profiling to fully understand its therapeutic potential and potential liabilities.

Emerging Applications and Interdisciplinary Research Involving N 2 Nitrophenyl Quinoline 2 Carboxamide

Coordination Chemistry and Metal Complexation Studies of N-(2-nitrophenyl)quinoline-2-carboxamide

The coordination chemistry of quinoline-2-carboxamide (B1208818) derivatives is rich and varied, with the potential for the ligand to adopt multiple coordination modes. The this compound ligand possesses several potential donor sites for metal chelation, including the quinoline (B57606) nitrogen, the amide oxygen, and potentially the nitrogen of the deprotonated amide group. The specific coordination behavior is influenced by factors such as the nature of the metal ion, the reaction conditions, and the pH of the medium.

Research on analogous quinoline-2-carboxamide ligands has demonstrated that in its neutral form, the ligand typically acts as a bidentate donor, coordinating to a metal center through the quinoline nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. This mode of coordination is prevalent in complexes with a variety of transition metals.

Upon deprotonation of the amide nitrogen, typically promoted by the presence of a metal ion and a suitable pH, the ligand can adopt a tridentate coordination mode. In this configuration, the metal ion is bound by the quinoline nitrogen, the deprotonated amide nitrogen, and the amide oxygen. This tridentate chelation often leads to the formation of highly stable, and sometimes polymeric, metal complexes. For instance, studies on related N-substituted quinoline-2-carboxamides have shown that copper(II) and palladium(II) can facilitate this amide deprotonation under near-acidic conditions. nih.gov

The coordination versatility of the quinoline-2-carboxamide scaffold is summarized in the table below, illustrating the potential coordination modes of this compound based on the behavior of analogous ligands.

| Coordination Mode | Donor Atoms | Charge of Ligand | Typical Metal Ions |

| Bidentate | N(quinoline), O(amide) | Neutral | Zn(II), Pt(II) |

| Tridentate | N(quinoline), N(amide), O(amide) | Anionic (-1) | Cu(II), Ni(II), Pd(II) |

It is important to note that the presence of the nitro group on the phenyl ring can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. The electron-withdrawing nature of the nitro group may affect the pKa of the amide proton, potentially influencing the ease of deprotonation and the formation of anionic tridentate complexes.

Supramolecular Chemistry and Self-Assembly of this compound Scaffolds

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. This compound is well-suited for forming intricate supramolecular architectures due to the presence of multiple functional groups capable of engaging in hydrogen bonding and π-π stacking interactions.

The amide functionality (–CONH–) is a robust hydrogen bond donor and acceptor, capable of forming strong intermolecular hydrogen bonds. This often leads to the formation of one-dimensional chains or tapes in the solid state. Furthermore, the quinoline and nitrophenyl rings are aromatic systems that can participate in π-π stacking interactions, which play a crucial role in stabilizing the crystal packing.

While the crystal structure of this compound has not been extensively detailed in publicly available literature, insights can be drawn from the crystal structure of its isomer, N-(4-nitrophenyl)quinoline-2-carboxamide. nih.gov In the solid state, this related molecule exhibits a network of intermolecular hydrogen bonds and π-π stacking interactions, leading to a well-ordered three-dimensional structure. It is plausible that this compound would exhibit similar, though distinct, packing arrangements influenced by the different position of the nitro group. The ortho-position of the nitro group might lead to intramolecular hydrogen bonding between the amide proton and an oxygen of the nitro group, which would, in turn, influence the intermolecular interactions.

The potential non-covalent interactions that can direct the self-assembly of this compound are outlined below.

| Interaction Type | Participating Groups | Potential Supramolecular Motif |

| Hydrogen Bonding | Amide N-H and Amide C=O | 1D chains, sheets |

| π-π Stacking | Quinoline and Nitrophenyl rings | Dimers, columnar stacks |

| C-H···O Interactions | Aromatic C-H and Nitro/Amide O | Extended networks |

| Intramolecular H-Bonding | Amide N-H and Nitro O | Planarization of the molecule |

The interplay of these non-covalent forces can lead to the formation of complex and potentially functional supramolecular materials.

Applications in Analytical Chemistry and Sensor Development

Quinoline-based compounds are widely recognized for their fluorescent properties and their ability to act as chemosensors for the detection of various metal ions and anions. The quinoline moiety can serve as a fluorophore, and its emission properties can be modulated by the binding of an analyte to a receptor site appended to the quinoline core.

While specific applications of this compound as a chemical sensor are not extensively documented, the broader class of quinoline-2-carboxamides has shown promise in this area. The coordination of metal ions to the quinoline nitrogen and amide oxygen can lead to significant changes in the fluorescence spectrum of the molecule, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching of the emission. This phenomenon forms the basis for the development of fluorescent sensors.

For instance, quinoline-based fluorescent sensors have been successfully employed for the detection of biologically and environmentally important metal ions like Zn²⁺, Cu²⁺, and Fe³⁺. The amide group in the quinoline-2-carboxamide scaffold can provide an additional binding site, enhancing the selectivity and sensitivity of the sensor.

The potential of this compound in sensor development would depend on how its photophysical properties are affected by analyte binding. The nitro group, being a strong electron-withdrawing group, can influence the fluorescence quantum yield and the excited-state dynamics of the quinoline fluorophore. It could potentially act as a quenching unit through photoinduced electron transfer (PET), which could be modulated by the binding of a target analyte.

The table below summarizes the potential components of a sensor system based on the this compound scaffold.

| Sensor Component | Role in this compound | Potential Analytes |

| Fluorophore | Quinoline ring | Metal ions, Anions |

| Receptor | Quinoline-N, Amide-O, Deprotonated Amide-N | Transition metal ions |

| Signaling Unit | Modulation of PET by the nitro group | Protons (pH sensing) |

Further research is required to explore the specific sensing capabilities of this compound and to realize its potential in the field of analytical chemistry.

Future Perspectives and Research Gaps in N 2 Nitrophenyl Quinoline 2 Carboxamide Studies

Identification of Emerging Research Frontiers and Unexplored Areas

The therapeutic potential of N-(2-nitrophenyl)quinoline-2-carboxamide is currently a significant research gap. Based on the activities of related compounds, several emerging frontiers can be identified for future investigation.

Anticancer Activity : Numerous quinoline (B57606) and quinolone carboxamide derivatives have been explored for their anticancer properties, acting through mechanisms like topoisomerase inhibition, protein kinase inhibition, and disruption of tubulin polymerization. ekb.egnih.gov A primary unexplored area is the cytotoxic activity of this compound against various cancer cell lines, such as breast, lung, and colon cancer. rsc.orgnih.gov Future studies should focus on its potential to inhibit key cancer-related targets like EGFR, HER-2, or histone deacetylases (HDACs), which have been validated for other quinoline derivatives. rsc.orgnih.govfrontiersin.org

Antimicrobial and Anti-inflammatory Potential : The quinoline carboxamide scaffold is known to exhibit significant anti-inflammatory, analgesic, and antimicrobial activities. researchgate.netalliedacademies.org Systematic screening of this compound for these properties is a crucial next step. Investigating its efficacy against clinically relevant bacterial strains, including resistant variants, represents a major research frontier. nih.gov

Neuroprotective Properties : Recently, quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases, owing to their antioxidant capabilities. nih.gov The neuroprotective potential of this compound remains a completely unexplored but promising avenue of research.

A key research question is the specific influence of the ortho-nitro group on the phenyl ring. Its position and electron-withdrawing nature could significantly alter the compound's steric and electronic properties, thereby affecting its biological target interactions and metabolic stability compared to its isomers (e.g., N-(4-nitrophenyl)quinoline-2-carboxamide) or other substituted analogues. researchgate.netresearchgate.net

Methodological Advancements and Challenges in this compound Research

Advancing the study of this compound from its current data-scarce state requires leveraging modern methodologies while anticipating specific challenges.

Methodological Advancements: Modern synthetic organic chemistry offers a robust toolkit for synthesizing and functionalizing the quinoline scaffold. rsc.org Advanced techniques such as transition-metal-catalyzed cross-coupling and C-H bond functionalization could be employed to create a library of derivatives efficiently. mdpi.comrsc.org For structural elucidation, X-ray crystallography, as has been performed on the isomeric N-(4-nitrophenyl)quinoline-2-carboxamide, would be invaluable. researchgate.netresearchgate.net This would provide precise three-dimensional structural information essential for understanding structure-activity relationships (SAR) and for computational studies like molecular docking. sci-hub.se

Challenges: The foremost challenge is the current lack of dedicated research and established biological data for this specific compound. From a practical standpoint, the synthesis and purification of quinoline carboxamides can be demanding, sometimes involving harsh conditions or low yields depending on the chosen synthetic route. imist.ma The presence of a nitro group might introduce complications, such as incompatibility with certain reagents or catalysts and the potential for unintended side reactions. Furthermore, like many polycyclic aromatic compounds, this compound may exhibit poor aqueous solubility, posing a significant methodological challenge for in vitro biological assays and pharmacokinetic studies. acs.org

Opportunities for Novel Derivative Design and Synthesis with Enhanced Mechanistic Insights

The rational design and synthesis of novel derivatives based on the this compound scaffold present a significant opportunity to probe its biological activity and elucidate its mechanism of action. A systematic SAR study would be foundational to this effort.

Key Strategies for Derivative Design:

Modification of the Phenyl Ring : Synthesizing analogues with the nitro group at the meta or para positions would clarify the steric and electronic importance of the ortho substitution. Furthermore, replacing the nitro group with other substituents (e.g., amino, cyano, halogen, methoxy (B1213986) groups) would provide insight into the role of electron-donating versus electron-withdrawing groups in target engagement. nih.gov

Functionalization of the Quinoline Nucleus : Introducing diverse functional groups at various positions on the quinoline ring is a proven strategy for enhancing the pharmacological potency of this class of compounds. nih.gov

Alteration of the Carboxamide Linker : The amide bond could be replaced with bioisosteres, such as a thioamide or a reversed amide, to explore how changes in hydrogen bonding capacity and conformational rigidity affect biological activity.

The table below outlines potential avenues for designing novel derivatives and the scientific rationale behind them.

| Modification Site | Proposed Change | Rationale for Design | Potential Mechanistic Insight |

| Nitrophenyl Ring | Relocate nitro group (meta, para) | Investigate impact of substituent position on binding pocket fit. | Determine steric and electronic requirements of the target. |

| Nitrophenyl Ring | Replace nitro with -NH2, -Cl, -OCH3 | Modulate electronic properties to enhance target affinity or cell permeability. | Elucidate the role of electron density in the binding interaction. |

| Quinoline Ring | Add substituents (e.g., chloro, methyl) | Improve potency, selectivity, or metabolic stability. nih.gov | Map the binding site to identify regions tolerant of substitution. |

| Carboxamide Linker | Replace with thioamide (-CSNH-) | Alter hydrogen bonding and rotational barrier. | Understand the importance of the linker's conformation and H-bond capacity. |

Integration of Multi-Omics Data for Comprehensive In Vitro Mechanistic Understanding

To move beyond simple efficacy studies and understand how this compound functions at a systems level, the integration of multi-omics data is an essential future step. nygen.ionih.gov This approach allows for a holistic view of the cellular response to the compound, facilitating the identification of its molecular mechanism of action and potential off-target effects. nashbio.comnih.gov

A proposed workflow would involve treating a relevant human cell line (e.g., a cancer cell line sensitive to the compound) and applying a suite of omics technologies.

Transcriptomics : Using RNA sequencing (RNA-Seq) to analyze changes in gene expression following treatment. This can reveal which cellular signaling pathways are perturbed by the compound.

Proteomics : Employing mass spectrometry-based techniques to quantify changes in the abundance of thousands of proteins and their post-translational modifications. This can help identify the direct protein targets or downstream effectors of the compound's activity.

Metabolomics : Analyzing the global profile of small-molecule metabolites to understand how the compound impacts cellular metabolism, which is often dysregulated in diseases like cancer.

Integrating these datasets can provide a comprehensive picture, bridging the gap between the compound's structure and its ultimate effect on cellular phenotype. pharmalex.commdpi.com For instance, if transcriptomic data shows the upregulation of apoptosis-related genes, proteomics could confirm the activation of specific caspases, providing a detailed mechanistic snapshot. nih.gov This systems-level understanding is crucial for optimizing lead compounds and identifying predictive biomarkers for their activity. nashbio.com

The table below summarizes the potential application of different omics technologies in studying this compound.

| Omics Technology | Primary Data Generated | Potential Insights for this compound |

| Transcriptomics | mRNA expression levels | Identification of affected signaling pathways (e.g., apoptosis, cell cycle). nih.gov |

| Proteomics | Protein abundance, post-translational modifications | Pinpointing direct drug targets and downstream protein-level changes. |

| Metabolomics | Metabolite concentrations | Understanding the impact on cellular energy and biosynthetic pathways. |

| Multi-Omics Integration | Combined network analysis | A holistic view of the mechanism of action, identification of biomarkers. nygen.iomdpi.com |

Q & A

Q. What are the optimized synthetic routes for N-(2-nitrophenyl)quinoline-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves condensation of quinoline-2-carboxylic acid derivatives with 2-nitroaniline precursors. Key steps include:

- Activation of carboxylic acid : Use coupling reagents like EDCI/HOBt to form the amide bond (common in carboxamide syntheses) .

- Solvent and catalyst selection : Ethanol with catalytic piperidine under reflux (3–6 hours) improves reaction efficiency, as seen in analogous quinoline-carboxamide syntheses .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol yields high-purity products (65–97% yields reported for related compounds) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm amide bond formation (e.g., carbonyl signals at ~165–170 ppm) and nitro group positioning (aromatic proton splitting patterns) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .

- IR spectroscopy : Stretching vibrations for C=O (~1650 cm) and NO (~1520 cm) confirm functional groups .

Q. How do solubility and physical properties impact experimental design for this compound?

- Solubility : Low aqueous solubility (e.g., ~1.4 µg/mL for analogs) necessitates DMSO or ethanol stock solutions for biological assays .

- Melting point : High melting points (>250°C) suggest thermal stability, requiring controlled heating in synthetic steps .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Refinement protocols : Use SHELXL for small-molecule refinement, leveraging high-resolution data to model nitro group orientation and amide planarity .

- Visualization tools : Mercury software enables overlaying multiple structures to analyze conformational differences (e.g., torsion angles in the quinoline-nitrophenyl linkage) .

Q. What strategies address contradictions in reported biological activities of quinoline-carboxamide analogs?

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., nitro vs. methyl groups) on antiproliferative activity using in vitro assays (e.g., IC values against cancer cell lines) .

- Dose-response validation : Replicate assays under standardized conditions (e.g., MTT protocol, 72-hour exposure) to resolve discrepancies in potency .

Q. How can computational methods predict the binding mechanisms of this compound with biological targets?

- Molecular docking : Simulate interactions with enzymes like topoisomerases using AutoDock Vina, focusing on hydrogen bonding with the carboxamide and π-π stacking with the quinoline ring .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for experimental validation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.